molecular formula C21H23N3O2 B2722637 N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251585-41-7

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2722637
CAS RN: 1251585-41-7
M. Wt: 349.434
InChI Key: KDAJRBHDQRZBLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, the mechanism of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Cytotoxic Activity

Studies have indicated that derivatives of benzo[b][1,6]naphthyridines, structurally related to the query compound, exhibit potent cytotoxic properties. For example, carboxamide derivatives demonstrated significant growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds achieving IC(50) values less than 10 nM. These findings suggest potential applications in cancer therapy due to their high efficacy in preclinical models (Deady et al., 2003).

Synthesis Methods

Research on the synthesis of related compounds has provided insights into efficient methodologies for creating derivatives with potential biological activities. For instance, the development of a three-component, one-pot synthesis method for 1,8-naphthyridine and isoxazole derivatives illustrates a versatile approach to synthesizing structurally diverse compounds. Such methods contribute to the broader exploration of naphthyridine derivatives for various applications, including their potential use as pharmaceutical agents (Guleli et al., 2019).

Pharmacological Potential

Further investigations into the pharmacological potential of naphthyridine derivatives have identified compounds with promising activities. For instance, axially chiral 1,7-naphthyridine-6-carboxamide derivatives showed excellent NK(1) antagonistic activities, both in vitro and in vivo, pointing to their potential for treating bladder function disorders (Natsugari et al., 1999). Additionally, the development of a liquid chromatography-mass spectrometry (LC-MS) assay for the determination of anti-cancer agents like SN 28049 highlights the ongoing efforts to understand and utilize these compounds in therapeutic contexts (Lukka et al., 2008).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its binding to specific proteins, its effect on cellular processes, and its overall effect on an organism .

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This can involve laboratory testing as well as computational predictions .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-5-8-24-12-18(19(25)17-7-6-15(4)22-20(17)24)21(26)23-16-10-13(2)9-14(3)11-16/h6-7,9-12H,5,8H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAJRBHDQRZBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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